molecular formula C3H7N3O B1265993 1-Aminoimidazolidin-2-one CAS No. 41401-76-7

1-Aminoimidazolidin-2-one

Cat. No.: B1265993
CAS No.: 41401-76-7
M. Wt: 101.11 g/mol
InChI Key: DHIVBEZCBBHIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminoimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C3H7N3O. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Mechanism of Action

Target of Action

1-Aminoimidazolidin-2-one (Aid) is primarily targeted in the synthesis of peptidomimetics, particularly those containing angiotensin- (1–7) . Angiotensin- (1–7) is a hormone that plays a crucial role in the regulation of blood pressure and inflammation .

Mode of Action

The compound interacts with its targets through the introduction of Aid residues into peptide sequences. This is achieved by intramolecular Mitsunobu cyclization of a serine side chain onto the α-NH of an aza-glycine residue . This interaction results in the formation of Aid-containing analogues of angiotensin- (1–7), which exhibit increased peptidase stability against human ACE and DPP3 .

Biochemical Pathways

The biochemical pathways affected by this compound involve the angiotensin- (1–7) pathway. The introduction of Aid residues into peptide sequences leads to the synthesis of Aid-containing analogues of angiotensin- (1–7). These analogues exhibit increased peptidase stability, thereby affecting the degradation of angiotensin- (1–7) and influencing the regulation of blood pressure and inflammation .

Pharmacokinetics

The compound’s role in increasing the peptidase stability of angiotensin- (1–7) analogues suggests that it may influence the absorption, distribution, metabolism, and excretion (adme) of these peptides .

Result of Action

The result of the action of this compound is the improved anti-inflammation and antiproliferation activity of angiotensin- (1–7) analogues . By increasing the peptidase stability of these analogues against human ACE and DPP3, the compound enhances their biological activity .

Action Environment

The action environment of this compound is primarily within the biochemical pathways involving angiotensin- (1–7). Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of specific enzymes (such as ACE and DPP3) and the physiological conditions under which the compound and its analogues operate . .

Biochemical Analysis

Biochemical Properties

1-Aminoimidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with angiotensin-converting enzyme (ACE) inhibitors, which are crucial in regulating blood pressure . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme. Additionally, this compound can act as a substrate for certain amidases, which catalyze the hydrolysis of amide bonds .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the renin-angiotensin system . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, its interaction with ACE involves the formation of a stable complex that prevents the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability may decrease over time, leading to reduced efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate blood pressure and metabolic processes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by phase I and phase II enzymes, including cytochrome P450 and glucuronosyltransferases . These enzymes catalyze the oxidation, reduction, and conjugation reactions that convert this compound into more water-soluble metabolites for excretion . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments and its interactions with intracellular proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can exert its effects on gene expression and enzyme activity . The subcellular localization of this compound is crucial for its biochemical function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method includes the intramolecular Mitsunobu cyclization of a serine side chain onto the α-NH of an aza-glycine residue .

Industrial Production Methods: Industrial production of this compound typically involves the direct incorporation of the carbonyl group into 1,2-diamines. This process can be catalyzed by various metal catalysts or organocatalysts to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoimidazolidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidin-2-one derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

1-Aminoimidazolidin-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-aminoimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIVBEZCBBHIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961662
Record name 1-Amino-4,5-dihydro-1H-imidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41401-76-7
Record name 2-Imidazolidinone, 1-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041401767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-4,5-dihydro-1H-imidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminoimidazolidin-2-one
Reactant of Route 2
1-Aminoimidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-Aminoimidazolidin-2-one
Reactant of Route 4
1-Aminoimidazolidin-2-one
Reactant of Route 5
1-Aminoimidazolidin-2-one
Reactant of Route 6
1-Aminoimidazolidin-2-one
Customer
Q & A

Q1: What are the synthetic routes to access 1-aminoimidazolidin-2-one derivatives?

A1: Research indicates that 1-aminoimidazolidin-2-ones can be synthesized through the cyclic transformation of 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones. These oxadiazolone precursors react with primary alkylamines, leading to ring opening and subsequent cyclization to yield the desired 1-acylamino-3-alkylimidazolidin-2-ones [, ].

Q2: Are there alternative reaction pathways observed for the 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-one precursors?

A2: Yes, the reaction outcome is influenced by the nature of the amine reactant. While primary alkylamines induce cyclic transformation to 1-aminoimidazolidin-2-ones, secondary alkylamines react without affecting the oxadiazolone ring, leading to the formation of amino derivatives []. Additionally, in the presence of sodium alcoholate, the bromo-substituted oxadiazolones undergo a different cyclization pathway to form 2-aryl(or benzyl)-4-alkoxycarbonyl-5,6-dihydro-4H-1,3,4-oxadiazines [].

Q3: What is the significance of the divergent reactivity observed in these reactions?

A3: The observed divergence in reaction pathways highlights the influence of both reactant structure and reaction conditions on the outcome of organic transformations. This understanding is crucial for designing synthetic strategies towards specific heterocyclic targets, such as 1-aminoimidazolidin-2-ones and related compounds []. This knowledge paves the way for exploring the potential applications of these compounds in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.